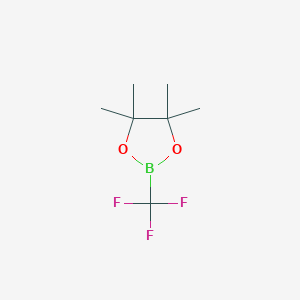

4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis. Its unique structure, featuring a trifluoromethyl group and a dioxaborolane ring, makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane typically involves the reaction of trifluoromethyl ketones with boronic acids or boronates under specific conditions. One common method includes the use of trifluoromethyl ketone and pinacol boronate ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial reagent in organic chemistry. Its ability to facilitate the synthesis of complex molecules allows chemists to develop compounds with specific functionalities. The presence of the trifluoromethyl group enhances reactivity and selectivity in reactions, making it invaluable for synthesizing pharmaceuticals and other organic compounds.

Key Features:

- Versatile Reagent: Useful for forming carbon-carbon bonds and functional group transformations.

- Selective Reactions: Enables targeted synthesis of desired products while minimizing by-products.

Development of Fluorinated Compounds

The trifluoromethyl group in 4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane is particularly beneficial in the design of fluorinated pharmaceuticals. These compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts.

Applications:

- Pharmaceuticals: Used in the synthesis of drug candidates that require fluorination for improved efficacy and metabolic stability.

- Agrochemicals: Contributes to the development of more effective agricultural chemicals with better performance characteristics.

Material Science

In material science, this compound is employed to enhance the properties of polymers and coatings. Its incorporation into materials can improve thermal stability and chemical resistance, which are critical for high-performance applications.

Advantages:

- Improved Mechanical Properties: Enhances durability and performance under various environmental conditions.

- Thermal Stability: Suitable for applications requiring materials that can withstand high temperatures.

Analytical Chemistry

This compound acts as a key intermediate in the preparation of analytical standards. This is essential for the detection and quantification of various substances in complex mixtures.

Significance:

- Standard Preparation: Facilitates the creation of reliable standards for analytical methods.

- Quantification Techniques: Supports advanced analytical techniques such as chromatography and mass spectrometry.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that utilizing this compound in synthetic pathways can lead to the successful development of new drug candidates with superior pharmacokinetic profiles compared to traditional methods.

Case Study 2: Polymer Development

In a study focusing on advanced materials, the incorporation of this compound into polymer matrices resulted in significant improvements in thermal resistance and mechanical strength. This has implications for industries requiring durable materials under extreme conditions.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

- 4,4,5,5-Tetramethyl-2-(2-(methylthio)-4-(trifluoromethyl)phenyl)-1,3-dioxolane

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in reactions requiring high precision and efficiency.

Biological Activity

4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the compound's biological activity, applications in organic synthesis, and its potential in medicinal chemistry.

- Chemical Formula : C13H16BF3O2

- CAS Number : 214360-65-3

- Molecular Weight : 273.08 g/mol

The structure features a trifluoromethyl group which significantly influences its reactivity and biological properties.

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to this compound in antiparasitic applications. For instance, modifications of the dioxaborolane structure have been shown to enhance activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Dihydroquinazolinone Derivatives

In a study focusing on the optimization of dihydroquinazolinone derivatives that target PfATP4 (a sodium pump in P. falciparum), it was found that introducing a trifluoromethyl group improved the efficacy of analogs significantly. The best-performing compounds exhibited an EC50 value of 0.010μM against malaria parasites, showcasing how fluorinated compounds can enhance biological activity .

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its ability to facilitate the formation of carbon-boron bonds makes it valuable for constructing complex organic molecules.

Key Applications:

- Fluorinated Pharmaceuticals : The trifluoromethyl group enhances the biological activity and stability of drug candidates.

- Material Science : Used in developing polymers with improved thermal and mechanical properties suitable for high-performance applications.

- Analytical Chemistry : Acts as an intermediate for preparing analytical standards .

Toxicity and Safety Profile

While the compound shows promise in various applications, understanding its toxicity is crucial for further development. Preliminary assessments indicate that compounds with similar structures can exhibit low toxicity levels; however, detailed toxicological studies are necessary to confirm safety profiles before clinical applications.

Data Table: Biological Activity Overview

| Compound Structure | Target Organism | EC50 (µM) | Notes |

|---|---|---|---|

| Dihydroquinazolinone with Trifluoromethyl | P. falciparum | 0.010 | Enhanced activity due to fluorination |

| This compound | Various | TBD | Versatile reagent in organic synthesis |

Properties

Molecular Formula |

C7H12BF3O2 |

|---|---|

Molecular Weight |

195.98 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C7H12BF3O2/c1-5(2)6(3,4)13-8(12-5)7(9,10)11/h1-4H3 |

InChI Key |

PNZZKSQUINXBAO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.